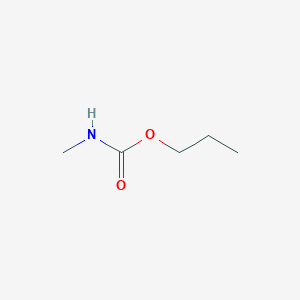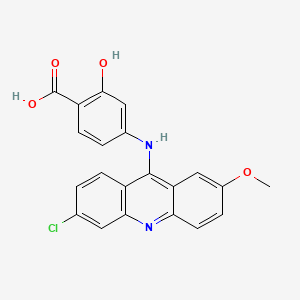
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone class. This compound is characterized by its unique structure, which includes a pyridazinone core substituted with a 3,4-dichlorobenzylthio group, an ethoxy group, and a phenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,4-Dichlorobenzylthio Group: This step involves the nucleophilic substitution of a suitable pyridazinone intermediate with 3,4-dichlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Ethoxylation: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.
Phenyl Substitution: The phenyl group is typically introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyridazinone ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the thioether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, potassium carbonate, benzoyl chloride, aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to various reduced forms of the compound.
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where its biological activities may be beneficial.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to disruption of metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
DNA Interaction: Potential interactions with DNA, leading to effects on gene expression and cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-((3,4-Dichlorobenzyl)thio)-5-methoxy-2-phenylpyridazin-3(2H)-one: Similar structure with a methoxy group instead of an ethoxy group.
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
4-((3,4-Dichlorobenzyl)thio)-5-ethoxy-2-phenylpyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs
Propriétés
Numéro CAS |
5509-76-2 |
|---|---|
Formule moléculaire |
C19H16Cl2N2O2S |
Poids moléculaire |
407.3 g/mol |
Nom IUPAC |
4-[(3,4-dichlorophenyl)methylsulfanyl]-5-ethoxy-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C19H16Cl2N2O2S/c1-2-25-17-11-22-23(14-6-4-3-5-7-14)19(24)18(17)26-12-13-8-9-15(20)16(21)10-13/h3-11H,2,12H2,1H3 |
Clé InChI |
KBTMJKPQACLKIV-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C(=O)N(N=C1)C2=CC=CC=C2)SCC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[([1,1'-Biphenyl]-4-yl)methoxy]-4-chloro-2-ethylpyridazin-3(2H)-one](/img/structure/B12913024.png)



![6-(4-Methoxyphenyl)furo[2,3-d]pyrimidin-2(1H)-one](/img/structure/B12913042.png)

![5-[(4-Aminopyrimidin-2-yl)sulfanyl]-2-pentyl-2-phenylcyclopentan-1-one](/img/structure/B12913046.png)



![3-Methoxy-6-(2-methoxyphenoxy)-2-phenylimidazo[1,2-b]pyridazine](/img/structure/B12913062.png)
![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B12913084.png)


